![molecular formula C7H5F2N3 B1464234 2,6-Difluoro-4-hydrazinobenzonitrile CAS No. 1211514-57-6](/img/structure/B1464234.png)
2,6-Difluoro-4-hydrazinobenzonitrile
Overview
Description
2,6-Difluoro-4-hydrazinobenzonitrile (DFHBN) is a versatile and useful chemical compound with various applications in science and industry. It is a synthetic compound that can be used in a variety of applications such as organic synthesis, chemical synthesis, and drug discovery. DFHBN is an important intermediate in the synthesis of drugs and other compounds, and has been used in a variety of scientific research applications.
Scientific Research Applications
Applications in Cellulose Synthesis Studies
2,6-Difluoro-4-hydrazinobenzonitrile is related to compounds like 2,6-Dichlorobenzonitrile (DCB), which have been utilized in the study of cellulose synthesis. For instance, 2,6-Dichlorobenzonitrile (DCB) has been reported to inhibit cellulose synthesis and has been used in numerous studies to understand the cellular mechanisms and processes involved in cellulose production in plants (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).
In Chemical Bonding Research
The research on carbon nitride, which is closely related to benzotrile-based compounds like 2,6-Difluoro-4-hydrazinobenzonitrile, focuses on understanding the chemical bonding in such materials. This research aims to produce crystalline super-hard phases composed of single or sp3 carbon-nitrogen bonds. Studies involve using techniques like Nuclear Magnetic Resonance (NMR) and Electron Energy Loss Spectroscopy (EELS) to characterize the chemical bonding in such compounds (Rodil & Muhl, 2004).
In Neuroimaging for Alzheimer's Disease
Compounds structurally similar to 2,6-Difluoro-4-hydrazinobenzonitrile have been used in neuroimaging for Alzheimer's disease. For example, derivatives of similar compounds have been utilized in positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).
In Gas Separation Processes
In the field of environmental science and technology, related compounds are used in studying the separation of gases using gas hydrate formation. This involves examining the thermodynamic feasibility of separating gases like sulfur hexafluoride (SF6) from gas mixtures, a critical process in reducing greenhouse gas emissions (Cha et al., 2010).
In Radiopharmaceutical Research
Compounds like 2,6-Difluoro-4-hydrazinobenzonitrile are used in synthesizing bifunctional chelators for technetium, which are critical in radiopharmaceutical research. These chelators are used in bioconjugation for radiolabeling with technetium, which is vital in medical diagnostics and imaging (Meszaros, Dose, Biagini, & Blower, 2011).
In Fluorescence Sensing
In analytical chemistry, related compounds are used in developing fluorescence sensing approaches for the detection of substances like trinitrophenol in aqueous solutions. These methods leverage molecular interactions and the inner filter effect for efficient and selective detection (Rong et al., 2015).
properties
IUPAC Name |
2,6-difluoro-4-hydrazinylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-6-1-4(12-11)2-7(9)5(6)3-10/h1-2,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNUSFDVSGCWFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-hydrazinobenzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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